2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol
Overview
Description
2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol is an organic compound with the molecular formula C10H7Cl2NO. It is characterized by the presence of two chlorine atoms, a pyrrole ring, and a phenol group.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, which is similar to the pyrrole ring in the given compound, have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the pyrrole ring, a key structural component of this compound, plays a crucial role in its biological activity . The pyrrole ring is a part of many biologically active compounds and drugs, suggesting that it may interact with biological targets in a similar manner .
Biochemical Pathways
Given the broad range of biological activities associated with compounds containing a pyrrole ring, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of compounds containing a pyrrole ring, can influence its bioavailability .
Result of Action
Compounds containing a pyrrole ring have been associated with a broad range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The solubility of a compound in water and other polar solvents, which is a characteristic of compounds containing a pyrrole ring, can influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol typically involves the reaction of 2,6-dichlorophenol with pyrrole under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of pyrrole. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrrole ring or the phenol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pentachloropseudilin: Another compound with a similar structure, containing multiple chlorine atoms and a pyrrole ring.
2,4-Dichloro-6-(3,4,5-trichloro-1H-pyrrol-2-yl)phenol: Shares structural similarities with additional chlorine atoms.
Uniqueness
2,6-Dichloro-4-(1H-pyrrol-1-yl)phenol is unique due to its specific arrangement of chlorine atoms and the presence of both a pyrrole ring and a phenol group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,6-dichloro-4-pyrrol-1-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-8-5-7(6-9(12)10(8)14)13-3-1-2-4-13/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPIOYSRAYBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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